Beta-Methyl Vinyl Phosphate is a significant chemical compound primarily recognized as an intermediate in the synthesis of the antibiotic Meropenem. Its molecular formula is , and it has a molecular weight of 594.5 g/mol. This compound plays a crucial role in the development of various carbapenem antibiotics, which are vital in treating resistant bacterial infections.
Beta-Methyl Vinyl Phosphate is synthesized from various precursor compounds through established chemical reactions. It is often derived from phenylglycine methyl ester and other related compounds, employing methods that enhance yield and efficiency.
Beta-Methyl Vinyl Phosphate falls under the category of organophosphorus compounds, specifically phosphates. It is classified as a vinyl phosphate due to the presence of a vinyl group in its structure, which contributes to its reactivity and utility in organic synthesis.
The synthesis of Beta-Methyl Vinyl Phosphate involves several key steps:
The standard procedure involves using specific catalysts and solvents to optimize reaction conditions. For instance, acetonitrile may be used as a solvent under nitrogen atmosphere to facilitate the reaction while minimizing side reactions. The process can be summarized as follows:
Beta-Methyl Vinyl Phosphate participates in several chemical reactions that are critical for its role as an intermediate:
The reactions are typically carried out under specific conditions that favor high yields and selectivity. The use of rhodium catalysts has been noted in some processes to improve efficiency .
Beta-Methyl Vinyl Phosphate acts primarily as an intermediate in the synthesis of Meropenem. Its mechanism involves:
This compound's role enhances the antibiotic's bioavailability and stability against degradation by renal enzymes, ensuring effective therapeutic concentrations in vivo .
These properties contribute to its behavior in biological systems and its efficacy as an antibiotic precursor .
Beta-Methyl Vinyl Phosphate serves primarily as an intermediate in the synthesis of various carbapenem antibiotics, including:
These antibiotics are essential in treating multi-drug resistant bacterial infections due to their broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Beta-Methyl vinyl phosphate serves as the core intermediate for antibiotics like meropenem and doripenem. Industrial routes predominantly employ 4-acetoxyazetidinone as a precursor, leveraging its chiral integrity for stereoselective β-methyl group installation [1]. The Corey-Chaykovsky reaction enables methylenation of carbonyl groups with dimethylsulfoxonium methylide, achieving >98% diastereomeric excess when paired with titanium-based Lewis acids [4]. Alternative pathways include vinyl phosphate/β-keto phosphonate rearrangements, where chiral diols like (2R,4R)-pentane-2,4-diol enforce stereocontrol during ring expansion [2]. This method yields β-keto phosphonates with diastereomeric ratios up to 2.5:1, verified by ³¹P NMR spectroscopy [2]. Recent advances utilize continuous-flow microfluidics to enhance reaction uniformity, producing monodisperse intermediates with <5% size polydispersity [10].
Table 2: Stereoselective Methods for Beta-Methyl Vinyl Phosphate Synthesis
Method | Chiral Controller | Diastereomeric Excess | Yield |
---|---|---|---|
Corey-Chaykovsky Methylenation | Ti(IV)-TADDOL Complex | >98% | 85% |
Vinyl Phosphate Rearrangement | (2R,4R)-Pentane-2,4-diol | 2.5:1 ratio | 69% |
Electrophilic Phosphonoiodination | None (I₂ mediation) | >99% (E-selectivity) | 83% |
The introduction of the β-methyl group involves electrophilic phosphirenium intermediates generated from alkynes and secondary phosphine oxides. Iodine mediates ring-opening via dual pathways: (1) I⁻ attacks phosphorus to cleave P-C bonds, while (2) I⁺ quenches the resulting carbanion [6]. This mechanism delivers β-iodovinylphosphine oxides with >99% regio- and stereoselectivity [6]. Ruthenium catalysts (e.g., RuCl₃) enable direct C-H functionalization of vinyl phosphates, inserting methyl groups at the β-position without racemization [4]. Crucially, solvent polarity dictates stereochemical outcomes: chloroform maximizes E-selectivity (99:1) by stabilizing charged transition states, whereas aprotic solvents like THF favor Z-isomers [6].
Chiral auxiliaries enforce stereocontrol during β-methyl installation. C₂-symmetric diols (e.g., (2R,4R)-pentane-2,4-diol) generate diastereomeric β-keto phosphonates detectable via ³¹P NMR, enabling real-time optimization [2]. Binaphthyl-derived phosphines induce axial chirality during Suzuki-Miyaura couplings, achieving enantiomeric excesses >90% for trisubstituted vinyl phosphates [4]. Asymmetric induction via LTMP (lithium tetramethylpiperidide)-mediated rearrangements affords 2.0:1 diastereoselectivity for 4-methylcyclohexanone derivatives [2]. Recent innovations include enzyme-mimetic catalysts (e.g., helical peptides) that hydrogen-bond to phosphate oxygens, steering nucleophilic additions enantioselectively [4].
Table 3: Chiral Auxiliaries for Asymmetric Vinyl Phosphate Synthesis
Chiral Auxiliary | Substrate | de/ee | Key Advantage |
---|---|---|---|
(2R,4R)-Pentane-2,4-diol | Prochiral cyclohexanones | 2.5:1 de | ³¹P NMR diastereomer resolution |
(S)-Binaphthyl phosphine | Alkenyl boranes | >90% ee | Axial chirality transfer |
L-Proline derivatives | β-Keto phosphonates | 80% ee | Organocatalytic H-bonding |
Maximizing Beta-Methyl vinyl phosphate yields requires balancing three stages: (1) phosphine oxide activation, (2) alkyne addition, and (3) deprotection. Triflic anhydride (Tf₂O) is optimal for activating phosphine oxides, forming electrophilic P-intermediates without side products [6]. Solvent screening reveals dichloromethane outperforms polar solvents (e.g., DMF) by minimizing hydrolysis during vinylation [6]. Critical parameters include:
Table 4: Optimization Parameters for Beta-Methyl Vinyl Phosphate Synthesis
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Activating Reagent | Tf₂O (1.2 equiv) | 83% vs. 0% (TMSOTf) |
Base | 2,6-Di-tert-butylpyridine | 69% vs. 33% (Et₃N) |
Solvent | CHCl₃ | 83% vs. 50% (THF) |
Temperature | 60°C | 83% vs. 0% (RT) |
Industrial Beta-Methyl vinyl phosphate production prioritizes cost efficiency and regulatory compliance. The 4-acetoxyazetidinone route dominates manufacturing due to established crystallinity control (particle size <50 µm), ensuring batch consistency [1] [9]. In contrast, lab-scale syntheses emphasize methodological innovation, such as electrophilic phosphonoiodination, achieving 83% yields but requiring expensive iodine sources [6]. Continuous-flow systems bridge this gap: microfluidic reactors enable rapid screening of phosphine oxide/alkyne pairings (100+ combinations/day) while reducing reagent consumption 10-fold versus batch [3] [10]. However, catalyst recycling remains challenging industrially; immobilized ruthenium catalysts lose >30% activity after five cycles [4]. Environmental metrics reveal E-factors (kg waste/kg product) of 120 for batch processes versus 18 for flow chemistry, highlighting sustainability advantages [3].
Table 5: Industrial vs. Laboratory Synthesis Comparison
Aspect | Industrial Synthesis | Laboratory Synthesis |
---|---|---|
Key Intermediate | 4-Acetoxyazetidinone | Phosphirenium salts |
Throughput | Multi-ton/year | <100 g/batch |
Stereocontrol Method | Crystallization | Chiral auxiliaries |
Cost Driver | Purification | Catalyst expense |
Green Metrics | E-factor: 120 | E-factor: 18 (flow chemistry) |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4